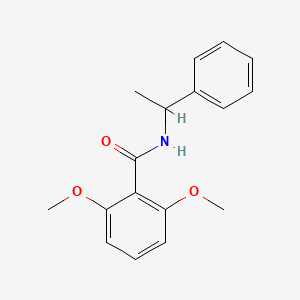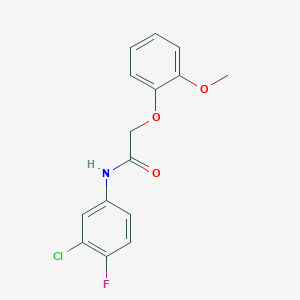
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with a specific type of receptor in the human body, which has led to its investigation as a potential treatment for a variety of conditions.
作用機序
The mechanism of action of CFM-2 involves its interaction with the sigma-1 receptor, which is known to modulate a variety of cellular processes. CFM-2 has been shown to activate the sigma-1 receptor, leading to downstream effects that are still being investigated. It is hypothesized that CFM-2 may act as an allosteric modulator of the sigma-1 receptor, altering its conformation and leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects, many of which are still being investigated. One of the primary effects of CFM-2 is its ability to modulate the activity of the sigma-1 receptor, which is known to play a role in a variety of cellular processes. CFM-2 has also been shown to have anti-inflammatory effects, and may be useful in the treatment of conditions such as rheumatoid arthritis.
実験室実験の利点と制限
One of the primary advantages of CFM-2 for lab experiments is its specificity for the sigma-1 receptor. This allows researchers to investigate the role of this receptor in a variety of physiological processes, and to develop potential treatments for conditions in which the sigma-1 receptor is involved. However, one of the limitations of CFM-2 is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on CFM-2. One area of interest is its potential as a treatment for conditions such as depression and anxiety, which are known to involve the sigma-1 receptor. Another area of interest is its potential as a treatment for neuropathic pain, which is a condition that is often difficult to treat with current medications. Additionally, further investigation into the biochemical and physiological effects of CFM-2 may lead to a better understanding of the role of the sigma-1 receptor in various cellular processes.
合成法
The synthesis of CFM-2 involves several steps, beginning with the reaction of 3-chloro-4-fluoroaniline with 2-methoxyphenol to form an intermediate product. This intermediate is then reacted with chloroacetyl chloride to form the final product, CFM-2. The synthesis of CFM-2 has been optimized over the years to improve yield and purity, and several variations of the original method have been developed.
科学的研究の応用
CFM-2 has been studied extensively for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its interaction with the sigma-1 receptor, which is known to play a role in a variety of physiological processes. CFM-2 has been shown to bind to the sigma-1 receptor with high affinity, leading to its investigation as a potential treatment for conditions such as depression, anxiety, and neuropathic pain.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-12(17)11(16)8-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRQALWLLHRYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6945948 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4926412.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)
![5-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B4926426.png)
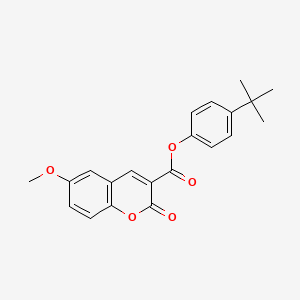
![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)
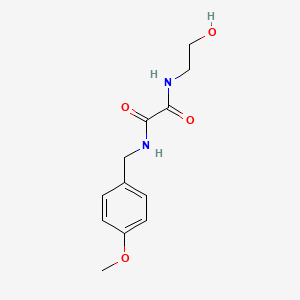
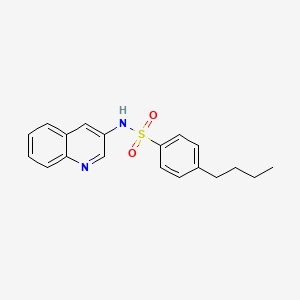
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)
